2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitrophenyl group, a trifluoromethyl group, and a carbonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, ketones, and amines under controlled conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-trifluoromethylsulfanyl-1H-pyrazole-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for drug development .
Properties
Molecular Formula |
C23H17F3N4O3 |
---|---|
Molecular Weight |
454.4g/mol |
IUPAC Name |
2-amino-1-(3-nitrophenyl)-5-oxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17F3N4O3/c24-23(25,26)14-9-7-13(8-10-14)20-17(12-27)22(28)29(18-5-2-6-19(31)21(18)20)15-3-1-4-16(11-15)30(32)33/h1,3-4,7-11,20H,2,5-6,28H2 |
InChI Key |
MWDKFUQVEUHGPF-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
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